molecular formula C18H20N6O2S B12026414 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 618427-22-8

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12026414
CAS No.: 618427-22-8
M. Wt: 384.5 g/mol
InChI Key: KFTDBWWRMJUVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative featuring a pyrazine ring at position 5, an ethyl group at position 4 of the triazole core, and a thioether-linked acetamide moiety substituted with a 2-methoxy-5-methylphenyl group. The pyrazine ring contributes to π-π stacking interactions in biological systems, while the ethyl group enhances lipophilicity. The 2-methoxy-5-methylphenyl substituent likely influences solubility and target binding specificity. Such structural features are common in pharmacologically active triazole derivatives, which often exhibit antimicrobial, anticancer, or enzyme-modulating properties .

Properties

CAS No.

618427-22-8

Molecular Formula

C18H20N6O2S

Molecular Weight

384.5 g/mol

IUPAC Name

2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C18H20N6O2S/c1-4-24-17(14-10-19-7-8-20-14)22-23-18(24)27-11-16(25)21-13-9-12(2)5-6-15(13)26-3/h5-10H,4,11H2,1-3H3,(H,21,25)

InChI Key

KFTDBWWRMJUVHK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)C3=NC=CN=C3

Origin of Product

United States

Biological Activity

The compound 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound that belongs to the triazole class. Its structure features a triazole ring, a pyrazine moiety, and a thioacetamide linkage, which are known to confer various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Information

  • Molecular Formula : C18H20N6OS
  • Molecular Weight : 368.46 g/mol
  • SMILES Notation : CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3
  • InChIKey : CBRPAJMMITWNAM-UHFFFAOYSA-N

2D Structure Representation

2D Structure

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds containing triazole and pyrazine moieties. For instance, derivatives of triazoles have shown promising results in inhibiting various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several cancer types, including:

  • Breast Cancer (MCF-7)
  • Colon Cancer (HCT-116)
  • Prostate Cancer (PC-3)
  • Lung Cancer (A549)
  • Liver Cancer (HepG-2)

In vitro assays demonstrated that the compound exhibits significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents such as Vinblastine and Colchicine .

The biological activity of this compound may be attributed to its ability to inhibit key kinases involved in tumor growth. Specifically, it has shown inhibitory effects on:

  • Epidermal Growth Factor Receptor (EGFR)
    • IC50: 0.216 µM
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
    • IC50: 0.259 µM

These values indicate that the compound's efficacy is similar to that of Sorafenib, a well-known kinase inhibitor used in cancer therapy .

Case Studies

  • Cell Viability Assay :
    • The compound was subjected to an MTT assay to determine its effect on cell viability across different concentrations (0–100 µg/mL). The results indicated strong growth inhibition in cancer cells while sparing normal cell lines such as human fetal lung (HFL-1) and WI-38 fibroblasts .
  • Inhibition Assays :
    • A kinase assay kit was employed to assess the inhibition of EGFR and VEGFR-2. The results illustrated that the compound effectively reduces ATP levels in kinase reactions, confirming its inhibitory action on these receptors .

Comparative Analysis with Related Compounds

Compound NameIC50 (EGFR)IC50 (VEGFR-2)Reference
Compound A0.216 µM0.259 µM
Sorafenib0.230 µM0.307 µM
VinblastineVariesVariesStandard

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name R1 (Triazole-4) R2 (Triazole-5) Acetamide Phenyl Substituents Molecular Weight Key Properties/Activities References
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide Ethyl Pyrazin-2-yl 2-methoxy, 5-methyl ~413.5* Potential kinase inhibition
2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-methoxyphenyl)acetamide Ethyl 4-Pyridinyl 4-methoxy 409.5 Orco agonist activity (OLC-12 analogue)
2-((4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide Ethyl Pyrazin-2-yl 2-fluoro 384.4 Enhanced metabolic stability
N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Methyl Pyrazin-2-yl 2-ethyl, 6-methyl 381.5 Antiproliferative activity (in silico)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide Allyl Pyridin-2-yl 2,6-dibromo, 4-methyl 523.2 Halogen-enhanced binding affinity

*Calculated based on molecular formula.

Computational Predictions

PASS On-line® screening of triazole derivatives predicts kinase inhibition and antimicrobial activities . Molecular docking studies suggest that the pyrazine ring in the target compound may interact with ATP-binding pockets in kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.